3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine
Description
3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a pyrazolo[1,5-a]pyrimidine derivative characterized by a 4-chlorophenyl group at position 3, methyl groups at positions 2 and 5, and a 4-phenylpiperazinyl substituent at position 6. This structural framework is associated with diverse biological activities, including anticancer, anti-diabetic, and neuroprotective effects, as observed in related analogs .
Properties
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN5/c1-17-16-22(29-14-12-28(13-15-29)21-6-4-3-5-7-21)30-24(26-17)23(18(2)27-30)19-8-10-20(25)11-9-19/h3-11,16H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMOSUKYNPSNDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4)C)C5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the induction of apoptosis within cells. The compound’s interaction with CDK2 is so potent that it has shown significant inhibitory activity with IC50 values in the nanomolar range.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death.
Pharmacokinetics
These properties help predict the observed antitumor activity.
Biochemical Analysis
Biochemical Properties
The compound 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine has been found to interact with certain enzymes and proteins. It has been identified as a potential inhibitor of CDK2, a cyclin-dependent kinase. This interaction could potentially influence various biochemical reactions within the cell.
Cellular Effects
In terms of cellular effects, this compound has been found to inhibit the growth of certain cell lines. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2. This suggests that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with CDK2. The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83. This binding interaction could lead to enzyme inhibition or activation, and changes in gene expression.
Biological Activity
3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anti-cancer, anti-inflammatory, and antimicrobial properties, supported by case studies and research findings.
Chemical Structure
The compound features a complex structure that includes a pyrazolo-pyrimidine core with substituents that enhance its biological activity. Its molecular formula is , indicating the presence of chlorine and piperazine moieties which are known to influence pharmacological properties.
Anti-Cancer Activity
Research indicates that derivatives of pyrazolo-pyrimidines exhibit significant anti-cancer properties. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.39 | Aurora-A kinase inhibition |
| Compound B | NCI-H460 | 0.46 | Induction of apoptosis |
| Compound C | A549 | 26 | Cell cycle arrest |
These findings suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle disruption .
Anti-Inflammatory Activity
The pyrazole scaffold has been extensively studied for its anti-inflammatory effects. Compounds similar to this compound have demonstrated the ability to reduce pro-inflammatory cytokines in vitro. For example, one study reported that a related compound significantly decreased TNF-α and IL-6 levels in activated macrophages .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown notable antimicrobial activity. A study evaluating various pyrazole derivatives found that certain compounds exhibited potent antifungal and antitubercular effects against strains of Candida albicans and Mycobacterium tuberculosis:
| Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Candida albicans | Antifungal | 12.5 µg/mL |
| Mycobacterium tuberculosis | Antitubercular | 25 µg/mL |
These results highlight the potential for developing new therapeutic agents targeting infectious diseases .
Case Study 1: Anti-Cancer Efficacy
In a recent clinical trial involving patients with advanced solid tumors, a derivative of the compound was administered. The trial reported a partial response in 30% of participants with significant reductions in tumor size observed via imaging studies. The most common adverse effects included mild nausea and fatigue .
Case Study 2: Inflammatory Disorders
A preclinical model of rheumatoid arthritis demonstrated that treatment with the compound led to reduced joint swelling and pain scores compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated joints .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine derivatives exhibit varied biological profiles depending on substituent patterns. Below is a detailed comparison with key analogs:
Structural Analogs and Anticancer Activity
*12b demonstrates superior safety and potency over 12a and doxorubicin, attributed to the 4-chlorophenyl group enhancing target selectivity and reducing off-target toxicity .
Antioxidant and Anti-Diabetic Activity
| Compound Name | DPPH IC50 (mg mL⁻¹) | ABTS Inhibition (%) | α-Amylase Inhibition (%) | α-Glucosidase Inhibition (%) |
|---|---|---|---|---|
| 12b | 18.33 ± 0.04 | 28.23 ± 0.06 | 27.91 ± 0.02 | 17.41 ± 0.02 |
| 12a | Higher than 12b* | Lower than 12b* | Lower than 12b* | Lower than 12b* |
| Acarbose (Standard) | Not reported | Not reported | 65.95 ± 0.01 | 55.45 ± 0.01 |
*12b shows stronger radical scavenging and enzyme inhibition than 12a, though less potent than acarbose. The 4-chlorophenyl group may enhance binding to enzymatic active sites .
Neuroprotective and Anti-Arthritic Effects
| Compound Name | AChE Inhibition (%) | Proteinase Denaturation Inhibition (%) | Mutagenicity |
|---|---|---|---|
| 12b | 16.00 ± 0.04 | 17.55 ± 0.04 | Non-mutagenic |
| 12a | 14.92 ± 0.02 | 16.24 ± 0.04 | Mutagenic |
| Diclofenac Sodium (Standard) | Not applicable | 49.33 ± 0.11 | Not reported |
*12b’s 4-chlorophenyl group correlates with improved AChE inhibition and reduced mutagenic risk compared to 12a .
Key Structural Insights
- Piperazine Substitutions: The target compound’s 4-phenylpiperazinyl group (vs. 12b’s N-(4-chlorophenyl)) may alter pharmacokinetics, though direct data are lacking.
- Halogenated Aryl Groups: 4-Chlorophenyl in 12b improves therapeutic index and safety over non-halogenated analogs (e.g., 12a) .
Preparation Methods
Formation of the Pyrazolo[1,5-a]pyrimidine Core
A β-enaminone derivative (e.g., 5-methyl-3-(4-chlorophenyl)-1H-pyrazol-3-amine) reacts with a 1,3-biselectrophilic species such as a diketone or ynone. The reaction proceeds via nucleophilic attack at the electrophilic centers, followed by cyclization and elimination of small molecules (e.g., water or methylurea).
Example Protocol
Introducing the 2-Methyl Group
The 2-methyl substituent is incorporated by selecting a β-enaminone with a pre-installed methyl group at the α-position. Computational studies suggest that steric and electronic effects at this position favor regioselective cyclization.
Functionalization at Position 7: 4-Phenylpiperazine Installation
Position 7 of pyrazolo[1,5-a]pyrimidine is highly reactive toward nucleophilic substitution due to electron-deficient aromatic character. The 4-phenylpiperazine moiety is introduced via SNAr (nucleophilic aromatic substitution) under basic conditions.
SNAr Reaction Protocol
- Substrate : 7-Chloro-3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
- Nucleophile : 4-Phenylpiperazine (1.5 equiv).
- Conditions : K2CO3 (2.0 equiv), DMF, 80°C, 8 h.
- Yield : 85–90%.
Mechanistic Insight
The chloro group at position 7 is activated by the electron-withdrawing pyrimidine ring, enabling displacement by the piperazine nitrogen. Steric hindrance from the 2- and 5-methyl groups minimally affects reactivity due to the planar geometry of the aromatic system.
Post-Functionalization Modifications
Methyl Group Introduction at Position 5
The 5-methyl group is often introduced during core synthesis by using a methyl-substituted β-enaminone. Alternative methods include Friedel-Crafts alkylation or directed ortho-metalation, though these are less common due to competing side reactions.
4-Chlorophenyl Group at Position 3
The 4-chlorophenyl group is typically pre-installed on the 3-aminopyrazole precursor. Halogenated aryl groups enhance solubility and crystallinity, facilitating purification.
Optimization and Yield Enhancement
Solvent and Catalyst Screening
Temperature and Time Dependence
| Step | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Core formation | 110 | 12 | 68–72 |
| 7-Substitution | 80 | 8 | 85–90 |
| Methylation (C-5) | 25 | 24 | 92–95 |
Comparative Analysis of Synthetic Routes
Route Efficiency
Scalability Challenges
Large-scale synthesis faces hurdles in:
- Purification : Chromatography is often needed due to regioisomeric byproducts.
- Cost : 4-Phenylpiperazine and halogenated precursors increase material costs.
Emerging Methodologies
Recent advances include microwave-assisted cyclocondensation, which reduces reaction times from 12 h to 2 h with comparable yields. Flow chemistry approaches are also being explored to improve reproducibility in SNAr reactions.
Q & A
Q. What are the common synthetic routes for synthesizing pyrazolo[1,5-a]pyrimidine derivatives like 3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine?
The synthesis typically involves condensation of aminopyrazoles with dielectrophilic reagents (e.g., β-diketones or trifluoromethyl ketones) under controlled heating. For example, in analogous compounds, reactions are performed at 433–438 K for 2.5 hours to eliminate water and promote cyclization . Subsequent substitutions (e.g., introducing the 4-phenylpiperazine moiety) may require nucleophilic displacement or coupling reactions in polar solvents like ethanol/acetone mixtures for recrystallization .
Q. How is the compound structurally characterized to confirm its molecular geometry?
Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. For pyrazolo[1,5-a]pyrimidine derivatives, SCXRD parameters include mean C–C bond lengths (e.g., 0.002–0.003 Å) and R factors (e.g., 0.046–0.055) to validate crystallographic accuracy . Complementary methods like and NMR are used to verify substituent positions, with chemical shifts for aromatic protons typically ranging from δ 7.0–8.5 ppm .
Advanced Research Questions
Q. How can synthetic yields be optimized for pyrazolo[1,5-a]pyrimidine derivatives with bulky substituents (e.g., 4-phenylpiperazine)?
Yield optimization requires balancing reaction temperature, solvent polarity, and steric effects. For example:
- Temperature : Heating at 433–438 K ensures complete cyclization but may require adjustment for thermally sensitive substituents .
- Solvent : Ethanol/acetone (1:1) mixtures enhance solubility of intermediates during recrystallization .
- Catalysts : Lewis acids (e.g., ZnCl) or microwave-assisted synthesis may reduce side reactions for sterically hindered derivatives .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for pyrazolo[1,5-a]pyrimidines in biological assays?
SAR studies often involve systematic substitution of the:
- Pyrimidine core : Modifying electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability .
- Piperazine moiety : Introducing aryl groups (e.g., 4-phenyl) improves binding affinity to targets like kinase receptors .
- Chlorophenyl group : Positional isomers (e.g., 4-chloro vs. 2,4-dichloro) significantly alter activity, as seen in antitrypanosomal assays .
Quantitative SAR (QSAR) models and molecular docking (e.g., using COMSOL or AutoDock) further predict binding modes .
Q. How should researchers resolve contradictions in biological activity data across structurally similar derivatives?
Contradictions often arise from:
- Substituent positioning : For example, 3-(4-chlorophenyl) analogs show higher kinase inhibition than 2,4-dichlorophenyl derivatives due to steric clashes in active sites .
- Assay conditions : Variations in cell lines (e.g., HeLa vs. CHO) or incubation times may skew results. Cross-validate using orthogonal assays (e.g., fluorescence polarization vs. SPR) .
- Crystallographic vs. solution-state conformations : SCXRD data may reveal conformational flexibility not captured in solution-phase NMR .
Q. What computational tools are recommended for modeling interactions between pyrazolo[1,5-a]pyrimidines and biological targets?
- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
- Molecular Dynamics (MD) : Simulates ligand-receptor binding kinetics (e.g., with KDR kinase) under physiological conditions .
- AI-driven platforms : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics for optimizing synthesis pathways .
Methodological Considerations
Q. How should researchers handle crystallographic data discrepancies (e.g., anomalous R-factor values)?
- Data collection : Ensure high-resolution datasets (e.g., <1.0 Å) to minimize errors. Use synchrotron radiation for heavy-atom derivatives .
- Refinement : Apply constraints (e.g., riding H-atom models) and validate using checkCIF reports. Merge Friedel pairs if anomalous scattering is negligible .
- Validation : Cross-reference with Cambridge Structural Database (CSD) entries for similar compounds .
Q. What analytical techniques are critical for purity assessment during synthesis?
- TLC : Monitor reaction progress using silica gel plates (e.g., hexane/ethyl acetate gradients) .
- HPLC-MS : Quantify impurities (>95% purity threshold) and confirm molecular ions (e.g., [M+H] at m/z 440 for CHClFN) .
- Elemental analysis : Match calculated vs. observed C/H/N percentages (e.g., ±0.3% tolerance) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
